12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one
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Overview
Description
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one typically involves multiple steps:
Formation of the triazoloquinoxaline core: This step involves the reaction of 4-chloro-8-methyltriazoloquinoxaline-1-amine with various amines and triazole-2-thiol under aromatic nucleophilic substitution conditions.
Introduction of the chromeno moiety: This is achieved through a cyclization reaction involving appropriate precursors.
Functionalization with the dimethoxyphenyl and quinolinyl groups: These groups are introduced via standard organic synthesis techniques, such as Friedel-Crafts acylation and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the triazoloquinoxaline core
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of various substituted triazoloquinoxaline derivatives
Scientific Research Applications
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in viral replication, bacterial cell wall synthesis, and cancer cell proliferation
Pathways Involved: It interferes with the DNA replication process in viruses and bacteria, and induces apoptosis in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
Similar Compounds
Triazoloquinoxaline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromeno derivatives: Compounds with a chromeno moiety also show diverse biological activities.
Uniqueness
12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is unique due to its specific combination of functional groups, which confer enhanced biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C31H27N5O4 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-5,5-dimethyl-13-quinolin-2-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one |
InChI |
InChI=1S/C31H27N5O4/c1-31(2)14-21(37)26-24(15-31)40-30-27(25(26)18-10-12-22(38-3)23(13-18)39-4)29-34-28(35-36(29)16-32-30)20-11-9-17-7-5-6-8-19(17)33-20/h5-13,16,25H,14-15H2,1-4H3 |
InChI Key |
CLPMGXMVPAFQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=N4)C5=NC6=CC=CC=C6C=C5)C7=CC(=C(C=C7)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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